molecular formula C10H12BrNO2 B1421282 4-Bromo-3-methoxy-N,N-dimethylbenzamide CAS No. 1065074-12-5

4-Bromo-3-methoxy-N,N-dimethylbenzamide

Cat. No. B1421282
M. Wt: 258.11 g/mol
InChI Key: RIDSVLNSIKUVKR-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C10H12BrNO2 . It has an average mass of 258.112 Da and a monoisotopic mass of 257.005127 Da .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-methoxy-N,N-dimethylbenzamide consists of a benzamide core with a bromine atom at the 4th position and a methoxy group at the 3rd position . The compound also has two methyl groups attached to the nitrogen atom of the benzamide core .


Physical And Chemical Properties Analysis

The predicted boiling point of 4-Bromo-3-methoxy-N,N-dimethylbenzamide is 368.8±32.0 °C and its predicted density is 1.395±0.06 g/cm3 . The compound has a pKa of -1.72±0.70 (predicted) .

Scientific Research Applications

Photodynamic Therapy and Photosensitizing Properties

  • Photodynamic Therapy Application: A related compound with structural similarities to 4-Bromo-3-methoxy-N,N-dimethylbenzamide, namely a zinc phthalocyanine substituted with benzenesulfonamide groups, demonstrated potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. This is due to its favorable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Analogues and Derivatives

  • Synthesis of Glibenclamide Analogues: Research on glibenclamide, a drug used for type 2 diabetes, involved synthesizing new analogues by substituting its lipophilic side chain with structures including 4-bromo-3, 5-dimethoxy benzamide. These modifications aimed to evaluate changes in anti-hyperglycemic and anti-lipidemic activities (Ahmadi, Khalili, Khatami, Farsadrooh, & Nahri-Niknafs, 2014).

Cancer Research and Potential Therapeutics

Chemical Synthesis and Industrial Applications

  • Practical Synthesis of Halogenated Compounds: A practical synthesis method was developed for 2-Bromo-6-methoxynaphthalene, an important intermediate for non-steroidal anti-inflammatory agents. This method may have implications for the synthesis of compounds structurally related to 4-Bromo-3-methoxy-N,N-dimethylbenzamide (Xu & He, 2010).

Safety And Hazards

When handling 4-Bromo-3-methoxy-N,N-dimethylbenzamide, it’s important to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. It’s also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-bromo-3-methoxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)10(13)7-4-5-8(11)9(6-7)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDSVLNSIKUVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674614
Record name 4-Bromo-3-methoxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methoxy-N,N-dimethylbenzamide

CAS RN

1065074-12-5
Record name 4-Bromo-3-methoxy-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methoxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Starting with 4-bromo-3-methoxybenzoic acid and dimethyl amine, Int02.06 was prepared analogously to the procedure for the preparation of Int02.05.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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